molecular formula C24H19N5O3 B2509326 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1797139-40-2

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2509326
CAS No.: 1797139-40-2
M. Wt: 425.448
InChI Key: ZUXYCFWDRKXJPF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, an oxadiazole ring, and a pyrazole ring. Furan is a five-membered ring with four carbon atoms and one oxygen atom. Oxadiazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Pyrazole is a five-membered ring containing three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo various types of reactions. For example, furan rings can participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of multiple aromatic rings in the compound suggests that it is likely to be relatively stable .

Scientific Research Applications

Antiviral Activity

Compounds related to the specified chemical structure have been studied for their antiviral activities. For example, heterocyclic compounds based on furan derivatives have shown promising antiviral activity against the H5N1 avian influenza virus. The research involved synthesizing derivatives like pyrazole, pyridazinone, and oxadiazole, and testing their efficacy on the H5N1 strain, revealing significant antiviral properties (Flefel et al., 2012).

Antimicrobial Activity

Several studies have focused on synthesizing and testing the antimicrobial efficacy of compounds with a similar structure. For instance, pyrazole and imidazole derivatives, including those with furan moieties, have been synthesized and evaluated for antimicrobial activity, showing potential as antibacterial agents (Idhayadhulla et al., 2012).

Antiplasmodial Activity

Research into N-acylated furazan derivatives, related to the core structure , has highlighted their activity against strains of Plasmodium falciparum, the causative agent of malaria. This study revealed structure-activity relationships, with benzamides showing promising activity against this parasite (Hermann et al., 2021).

Energetic Materials Development

Compounds combining oxadiazole rings with furazan have been explored as insensitive energetic materials. Their synthesis, characterization, and performance assessment indicate potential for application in explosives, demonstrating moderate thermal stabilities and insensitivity towards impact and friction (Yu et al., 2017).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound has medicinal properties, future research could focus on optimizing its activity and reducing any side effects .

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O3/c1-16-19(15-25-29(16)18-9-3-2-4-10-18)24(30)26-20-11-6-5-8-17(20)14-22-27-23(28-32-22)21-12-7-13-31-21/h2-13,15H,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXYCFWDRKXJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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